2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide is a complex organic compound that features a quinoline core substituted with bromine atoms and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline nucleus can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The bromination of the quinoline core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the brominated quinoline with the acetamide derivative through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and the development of more efficient catalysts for the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Zinc and hydrochloric acid are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline derivatives with hydrogen atoms replacing bromine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5,7-dichloroquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide
- 2-(5,7-difluoroquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide
- 2-(5,7-diiodoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide
Uniqueness
2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Br2N3O4S/c1-24(2)29(26,27)13-6-3-5-12(9-13)23-17(25)11-28-19-16(21)10-15(20)14-7-4-8-22-18(14)19/h3-10H,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFBSWYBISNFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)COC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Br2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.